5-Benzyl-5,8-diazaspiro[3.5]nonane
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Overview
Description
5-Benzyl-5,8-diazaspiro[35]nonane is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the cyclization of a linear precursor containing benzyl and diaza groups. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Benzyl-5,8-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- 5-Benzyl-5,8-diazaspiro[3.5]octane
Uniqueness
5-Benzyl-5,8-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of two nitrogen atoms within the spirocyclic framework also enhances its ability to participate in various chemical reactions and biological interactions.
Properties
IUPAC Name |
5-benzyl-5,8-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-12-14(16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZDFNQLRIRIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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